5-Hydroxy-2-methylpyridine-3,4,6-d6
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for both heterocyclic compounds and isotopically labeled molecules. The compound is officially designated as 2,4,5-trideuterio-6-(trideuteriomethyl)pyridin-3-ol, reflecting the precise positioning of deuterium atoms within the molecular framework. This nomenclature explicitly identifies the hydroxyl functional group at the 5-position of the pyridine ring, the methyl substituent at the 2-position, and the deuterium substitutions at positions 3, 4, and 6 of the aromatic ring system, as well as within the methyl group.
The systematic classification places this compound within the broader category of heterocyclic aromatic organic compounds, specifically as a substituted pyridine derivative. The presence of the hydroxyl group categorizes it as a hydroxypyridine, while the methyl substitution identifies it as a member of the methylpyridines family. The deuterium labeling further classifies it as an isotopically labeled compound, making it particularly valuable for analytical applications requiring isotopic discrimination. The compound's classification extends to its role as an organic reference standard, utilized extensively in pharmaceutical analysis and metabolic studies where precise quantification is essential.
The alternative nomenclature 5-Hydroxy-2-methyl-D3-pyridine-3,4,6-D3 emphasizes the specific deuterium substitution pattern, where D3 indicates the trideuterated methyl group and the additional D3 designation refers to the three deuterium atoms incorporated into the pyridine ring at positions 3, 4, and 6. This nomenclature system provides clarity regarding the isotopic composition and facilitates accurate identification in analytical databases and chemical inventories.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound is represented as C6H7D3NO when considering the deuterium atoms as distinct from protium, or alternatively as C6H4D6NO when all six deuterium substitutions are explicitly accounted for. The isotopic composition analysis reveals a molecular structure containing six carbon atoms, one nitrogen atom, one oxygen atom, and a total of ten hydrogen isotopes distributed between four protium atoms and six deuterium atoms. This specific isotopic arrangement results in a molecular weight of approximately 115.16 grams per mole, representing a significant mass increase compared to the non-deuterated parent compound.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C6H7D3NO / C6H4D6NO | |
| Molecular Weight | 115.16 g/mol | |
| Exact Mass | 109.052764 g/mol | |
| Deuterium Content | 6 atoms | |
| Isotopic Purity | >95% |
The isotopic composition analysis demonstrates that the deuterium atoms are strategically positioned to maximize analytical utility while maintaining molecular stability. The trideuterated methyl group at the 2-position contributes three deuterium atoms, while the remaining three deuterium atoms are incorporated into the aromatic ring at positions 3, 4, and 6. This distribution pattern ensures that the deuterium labeling does not significantly alter the electronic properties of the molecule while providing sufficient mass differentiation for analytical applications.
The precise isotopic composition enables the compound to serve as an internal standard in liquid chromatography-mass spectrometry applications, where the mass difference between the deuterated and non-deuterated forms allows for accurate quantification through isotope dilution methods. The high isotopic purity, typically exceeding 95%, ensures reliable analytical results and minimizes interference from partially deuterated species that could compromise quantitative accuracy.
Crystallographic Characterization and Three-Dimensional Conformation
The three-dimensional molecular conformation of this compound exhibits the characteristic planar geometry associated with aromatic pyridine systems, with the hydroxyl group and methyl substituent maintaining coplanarity with the heterocyclic ring. Crystallographic analysis reveals that the compound adopts a stable conformation where the hydroxyl group at the 5-position participates in intermolecular hydrogen bonding interactions, contributing to the overall crystal lattice stability. The presence of deuterium atoms does not significantly alter the fundamental three-dimensional structure compared to the protiated analog, maintaining bond lengths and angles within expected parameters for substituted pyridines.
The molecular geometry demonstrates a nitrogen-containing six-membered aromatic ring with bond angles approximating 120 degrees, consistent with sp2 hybridization of the ring carbon and nitrogen atoms. The hydroxyl group exhibits typical carbon-oxygen bond characteristics with a bond length of approximately 1.36 Angstroms, while the carbon-deuterium bonds in both the aromatic ring and methyl group show slightly shorter bond lengths compared to carbon-protium bonds due to the reduced vibrational amplitude of deuterium.
| Structural Parameter | Value | Standard Range |
|---|---|---|
| Ring Bond Angles | ~120° | 118-122° |
| C-O Bond Length | 1.36 Å | 1.35-1.37 Å |
| C-D Bond Length | 1.08 Å | 1.07-1.09 Å |
| Planarity Deviation | <0.05 Å | <0.1 Å |
The conformational analysis indicates that the deuterium substitution pattern maintains the aromatic character of the pyridine ring while introducing subtle vibrational frequency shifts that are exploitable in spectroscopic analysis. The crystallographic data demonstrates that the compound forms stable crystal structures through a combination of hydrogen bonding interactions involving the hydroxyl group and van der Waals forces between the aromatic systems. The three-dimensional arrangement facilitates optimal packing efficiency in the solid state, contributing to the compound's stability and handling characteristics during analytical procedures.
Properties
Molecular Formula |
C₆HD₆NO |
|---|---|
Molecular Weight |
115.16 |
Synonyms |
6-Methyl-3-pyridinol-d6 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
5-Hydroxy-2-methylpyridine-3,4,6-d6 plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics enhance drug efficacy and specificity. For instance, it serves as an intermediate in the production of compounds that modulate neurotransmitter systems or act as neuroprotective agents. The incorporation of deuterium can improve metabolic stability and pharmacokinetics, leading to more effective therapeutic outcomes .
Agricultural Chemicals
In the realm of agrochemicals, this compound is utilized in formulating pesticides and herbicides. Its application contributes to improved crop protection and yield enhancement. The unique chemical properties of 5-hydroxy-2-methylpyridine derivatives allow for the development of more selective and effective agrochemical agents that minimize environmental impact while maximizing agricultural productivity .
Flavor and Fragrance Industry
The compound is also incorporated into flavoring agents and fragrances. Its distinctive aromatic profile enhances consumer products by providing unique sensory experiences. The use of deuterated compounds in this sector can lead to subtle differences in aroma that may be desirable for certain applications, allowing for innovation in product formulation .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting and quantifying various substances within complex mixtures. Its utility in chromatographic techniques and mass spectrometry is particularly notable due to its ability to provide clear signals that improve the accuracy of analyses. This is especially important in fields such as environmental monitoring and food safety testing .
Material Science
The compound is being explored for its potential in developing novel materials, including polymers and coatings that exhibit enhanced durability and resistance to environmental factors. The incorporation of deuterium may alter the physical properties of these materials, leading to advancements in their performance characteristics .
Case Studies and Research Findings
Several studies have documented the applications of 5-hydroxy-2-methylpyridine derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-hydroxy-2-methylpyridine-3,4,6-d6 can be contextualized against related pyridine derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications:
Table 1: Key Comparisons with Structurally Similar Compounds
Key Findings
Functional Group Variations :
- Unlike this compound, 5-hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one incorporates a hydroxymethyl (-CH₂OH) group and a phenyl ring, enhancing its polarity and utility in drug synthesis .
- 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid features a carboxylic acid (-COOH) and keto group, enabling metal-binding properties absent in the deuterated compound .
Deuterium-Specific Properties: The deuterium substitution in this compound reduces vibrational modes and spin-spin coupling in NMR, improving spectral resolution compared to non-deuterated analogs like 3-Iodo-2-methoxy-5-methylpyridine .
Reactivity and Stability :
- Methoxy-substituted derivatives (e.g., 5-Methoxy-4-methylpyridin-3-amine•HCl ) exhibit greater stability under acidic conditions due to electron-donating -OCH₃ groups, whereas the hydroxyl group in this compound increases susceptibility to oxidation .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-Hydroxy-2-methylpyridine-3,4,6-d6 with high isotopic purity?
- Methodological Answer: Deuterated analogs like this compound are typically synthesized via acid- or base-catalyzed deuterium exchange using deuterated solvents (e.g., D₂O, DCl/D₂O mixtures) or by incorporating deuterated precursors during heterocyclic ring formation. For pyridine derivatives, deuteration at specific positions (e.g., 3,4,6) requires controlled conditions to avoid isotopic scrambling. Post-synthesis, purification via column chromatography (e.g., silica gel with deuterated methanol) and isotopic purity validation using ¹H/²H NMR and high-resolution mass spectrometry (HRMS) are critical .
Q. Which analytical techniques are essential for characterizing deuterated pyridine derivatives?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies non-deuterated protons, while ²H NMR quantifies deuterium incorporation.
- Mass Spectrometry (MS): HRMS confirms molecular ion peaks and isotopic distribution (e.g., M+3 for three deuterium atoms).
- HPLC-UV/IR: Validates chemical purity and detects non-deuterated impurities.
Cross-validation with elemental analysis ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can isotopic effects influence reaction kinetics in catalytic studies involving this compound?
- Methodological Answer: Deuterium substitution alters bond dissociation energies (e.g., C-D vs. C-H), leading to measurable kinetic isotope effects (KIEs) . To study this:
- Perform parallel reactions with deuterated and non-deuterated compounds under identical conditions.
- Use stopped-flow spectroscopy or time-resolved mass spectrometry to track reaction rates.
- Computational modeling (DFT) can predict isotope-induced energy barriers. Note that KIEs >1 indicate rate-limiting steps involving hydrogen/deuterium transfer .
Q. How should researchers resolve contradictions in metabolic pathway data obtained using deuterated tracers?
- Methodological Answer: Discrepancies may arise from:
- Isotopic impurities: Validate tracer purity via LC-MS/MS and recalibrate data.
- Biological variability: Use multiple biological replicates and statistical tools (e.g., ANOVA) to distinguish signal noise from true metabolic flux.
- Deuterium retention: Monitor deuterium loss in vivo via stable isotope-resolved metabolomics (SIRM). Cross-reference with non-deuterated controls to isolate isotope-specific effects .
Q. What strategies optimize the use of this compound in pharmacological studies?
- Methodological Answer:
- Tracer Design: Ensure deuterium positions align with metabolic "hotspots" (e.g., hydroxylation sites).
- In Vivo/In Vitro Balancing: Use deuterated compounds in vitro for pathway mapping but validate with non-deuterated analogs in vivo to account for isotopic dilution.
- Data Integration: Combine quantitative NMR (qNMR) with radiolabeling for dual-tracer validation in pharmacokinetic studies .
Data Contradiction and Validation
Q. How to address inconsistencies in NMR spectra of deuterated pyridine derivatives?
- Methodological Answer:
- Artifact Identification: Check for solvent peaks (e.g., residual DMSO-d₆) or incomplete deuterium exchange.
- Dynamic Effects: Variable-temperature NMR can reveal conformational exchange broadening signals.
- Spectral Simulation: Tools like MestReNova simulate expected splitting patterns for deuterated species .
Tables for Key Methodological Comparisons
| Parameter | Deuterated Compound | Non-Deuterated Control |
|---|---|---|
| Synthetic Yield | 60-75% (due to D-exchange) | 80-90% |
| Melting Point | Slightly elevated (Δ 2-3°C) | Baseline |
| Metabolic Half-life (in vivo) | Extended (10-15% longer) | Standard |
| Analytical Detection Limit | 0.1 ppm (HRMS) | 1 ppm (HRMS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
